molecular formula C28H42O2 B1211352 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol CAS No. 128-38-1

3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol

Cat. No. B1211352
Key on ui cas rn: 128-38-1
M. Wt: 410.6 g/mol
InChI Key: GSOYMOAPJZYXTB-UHFFFAOYSA-N
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Patent
US04891453

Procedure details

If a mixture of 2,6-di-t-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone, or a mixture thereof with 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is treated under the reaction conditions described above concerning catalyst, solvent, temperature and time, the reaction for the synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl and that for the dealkylation of this compound will proceed in a balanced and efficient way, thereby allowing p,p'-biphenol to be produced in a satisfactory yield. Stated more specifically, any 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone that may be formed on account of excessive oxidation of 3,3',5,5'-tetra-t-butyl 4,4'-dihydroxybiphenyl is reduced with 2,6-di-t-butylphenol to ensure efficient production of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl therefrom. In addition, the so produced 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is converted efficiently to p,p'-biphenol by dealkylation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC=C(C(C)(C)C)C=1O)(C)(C)C.C([C:20]1[CH:21]=[C:22]([C:31]2[CH:36]=[C:35](C(C)(C)C)[C:34]([OH:41])=[C:33](C(C)(C)C)[CH:32]=2)[CH:23]=[C:24](C(C)(C)C)[C:25]=1[OH:26])(C)(C)C>>[CH:23]1[C:22]([C:31]2[CH:36]=[CH:35][C:34]([OH:41])=[CH:33][CH:32]=2)=[CH:21][CH:20]=[C:25]([OH:26])[CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=CC=C(C=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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